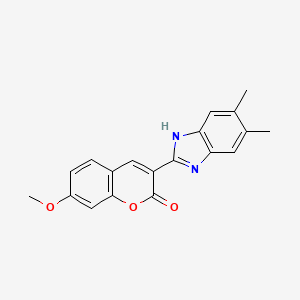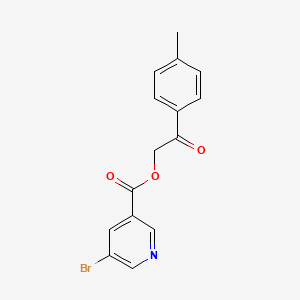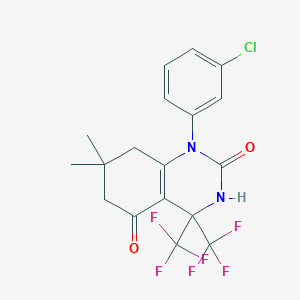
3-(5,6-dimethyl-1H-benzimidazol-2-yl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and chromenones This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethyl-1H-1,3-benzodiazole with 7-methoxy-2H-chromen-2-one under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazoles and chromenones with different substituents. Examples include:
- 5,6-Dimethyl-1H-1,3-benzodiazole
- 7-Methoxy-2H-chromen-2-one
- Various substituted benzodiazoles and chromenones
Uniqueness
What sets 3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)-7-METHOXY-2H-CHROMEN-2-ONE apart is its unique combination of benzodiazole and chromenone structures, along with the specific positioning of methoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(5,6-dimethyl-1H-benzimidazol-2-yl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C19H16N2O3/c1-10-6-15-16(7-11(10)2)21-18(20-15)14-8-12-4-5-13(23-3)9-17(12)24-19(14)22/h4-9H,1-3H3,(H,20,21) |
InChI Key |
MWJYWFLUBSHBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11485457.png)
![6-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11485461.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)](/img/structure/B11485467.png)
![1-(3,4-dimethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11485477.png)

![3-methyl-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11485485.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-[(4-methylpyridin-2-yl)amino]alaninate](/img/structure/B11485507.png)
![ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11485512.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11485518.png)
![6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B11485527.png)


![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-](/img/structure/B11485549.png)
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11485553.png)
